3-Fluoro-2-hydroxy-5-methylbenzaldehyde

Catalog No.
S3094439
CAS No.
1283717-52-1
M.F
C8H7FO2
M. Wt
154.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-2-hydroxy-5-methylbenzaldehyde

CAS Number

1283717-52-1

Product Name

3-Fluoro-2-hydroxy-5-methylbenzaldehyde

IUPAC Name

3-fluoro-2-hydroxy-5-methylbenzaldehyde

Molecular Formula

C8H7FO2

Molecular Weight

154.14

InChI

InChI=1S/C8H7FO2/c1-5-2-6(4-10)8(11)7(9)3-5/h2-4,11H,1H3

InChI Key

KCXJQPWEZOQDQG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)F)O)C=O

solubility

not available

3-Fluoro-2-hydroxy-5-methylbenzaldehyde is an organic compound with the molecular formula C8H7F O2. This compound features a benzaldehyde structure with three distinctive substituents: a fluorine atom at the meta position, a hydroxyl group at the ortho position, and a methyl group at the para position relative to the aldehyde group. Its unique structure imparts specific chemical properties that are of interest in various fields, particularly in medicinal chemistry and materials science.

Synthesis of Functional Molecules

3F2HB, due to its three reactive sites (fluorine, hydroxyl, and aldehyde groups), finds use in the synthesis of various functional molecules. One application involves the creation of salen ligands (derived from salicylaldehyde and ethylenediamine) []. Salen ligands are tetradentate (meaning they can bind to a central metal ion with four donor atoms) and possess C2-symmetry (having a twofold rotational axis). Cobalt-salen complexes based on 3F2HB exhibit interesting properties, including reversible oxygen chemisorption and anticancer activity [].

Another area of study involves the synthesis of fluorinated bicyclic heterocycles, such as isoflavanones (a type of chromanone), through gold(I)-catalyzed annulation reactions []. 3F2HB can also serve as a precursor for the preparation of semiconducting acenes [].

  • Oxidation: The aldehyde group can be oxidized to form 3-fluoro-2-hydroxy-5-methylbenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can be reduced to form 3-fluoro-2-hydroxy-5-methylbenzyl alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The fluorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups. Nucleophiles such as amines or thiols can react under basic conditions to replace the fluorine atom.

Research indicates that 3-fluoro-2-hydroxy-5-methylbenzaldehyde exhibits potential biological activities. Its fluorinated structure may enhance metabolic stability and bioavailability, making it a candidate for drug development. The compound has been explored for its role in synthesizing biologically active molecules, particularly in the context of antiviral agents and other pharmaceuticals .

The synthesis of 3-fluoro-2-hydroxy-5-methylbenzaldehyde typically involves:

  • Electrophilic Aromatic Substitution: This method employs a fluorinating agent, such as N-fluorobenzenesulfonimide, to introduce the fluorine atom at the desired position on 2-hydroxy-5-methylbenzaldehyde under controlled conditions.
  • Catalytic Processes: Alternative methods may involve catalytic reactions using phenols and formaldehyde, which can yield various salicylic aldehydes including this compound .

Industrial production often optimizes these synthetic routes for higher yields and purities through techniques like recrystallization or chromatography.

3-Fluoro-2-hydroxy-5-methylbenzaldehyde serves multiple purposes across different sectors:

  • Medicinal Chemistry: It acts as a building block for synthesizing complex organic molecules and is particularly valuable in developing fluorinated compounds that are crucial in pharmaceuticals.
  • Material Science: The compound is utilized in producing specialty chemicals and advanced materials due to its unique chemical properties.
  • Research: It is also used in various chemical studies to explore reaction mechanisms and biological interactions .

The interactions of 3-fluoro-2-hydroxy-5-methylbenzaldehyde with biological targets are primarily influenced by its functional groups. The hydroxyl group allows for hydrogen bonding, enhancing affinity towards enzymes or receptors. The fluorine atom's high electronegativity contributes to its lipophilicity, facilitating membrane penetration and modulating biochemical pathways .

Several compounds share structural similarities with 3-fluoro-2-hydroxy-5-methylbenzaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUniqueness
2-Hydroxy-5-methylbenzaldehydeLacks the fluorine atomNo halogen substitution
3-Fluoro-5-methylbenzaldehydeLacks the hydroxyl groupOnly retains one functional group
3-Fluoro-2-hydroxybenzaldehydeLacks the methyl groupLess steric hindrance

Uniqueness: The combination of fluorine, hydroxyl, and methyl groups in 3-fluoro-2-hydroxy-5-methylbenzaldehyde imparts distinct chemical properties that enhance its reactivity and potential applications compared to similar compounds. This unique arrangement makes it particularly valuable in research and industrial applications where specific functionalities are required .

Palladium-Catalyzed Ortho C–H Functionalization Strategies

Palladium-catalyzed C–H activation has emerged as a powerful tool for direct functionalization of aromatic substrates. For 3-fluoro-2-hydroxy-5-methylbenzaldehyde, ortho-selective hydroxylation and formylation are critical steps. A notable method involves using palladium(II) chloride (PdCl₂) with aqueous hydrogen peroxide (H₂O₂) as an oxidizing agent. This protocol enables direct hydroxylation at the ortho position of the benzene ring, achieving yields up to 75% under mild conditions. The mechanism proceeds through a palladacycle intermediate, where PdCl₂ coordinates to the substrate, facilitating C–H bond cleavage and subsequent hydroxylation via reductive elimination.

Electron-donating and withdrawing groups on the aromatic ring are tolerated, though meta-substituted derivatives exhibit lower yields due to steric hindrance. For example, 2-phenylpyridine derivatives undergo ortho-hydroxylation with high regioselectivity, a principle applicable to 3-fluoro-2-hydroxy-5-methylbenzaldehyde synthesis. Optimizing ligand systems, such as bidentate amino acids, further enhances catalytic efficiency by stabilizing transition states during C–H activation.

Table 1: Palladium-Catalyzed Ortho-Hydroxylation Conditions

CatalystOxidantYield (%)Substrate Scope
PdCl₂H₂O₂75Electron-rich arenes
Pd(OAc)₂PhI(OAc)₂68Halogenated arenes

Transient Directing Group (TDG)-Mediated Formylation Approaches

Transient directing groups (TDGs) offer a reversible strategy to achieve site-selective C–H functionalization without stoichiometric directing group installation. Amino acids, such as L-proline, serve as effective TDGs by forming imine intermediates with aldehyde precursors. For 3-fluoro-2-hydroxy-5-methylbenzaldehyde, this approach enables γ-C–H formylation of ketone precursors through a palladium-catalyzed cascade. The TDG coordinates with Pd(II), directing formylation to the desired position before dissociating post-reaction.

Key advantages include:

  • Catalytic efficiency: Only 10 mol% TDG is required.
  • Broad substrate tolerance: Functional groups like methoxy and fluoro remain intact.
  • Enantioselectivity: Chiral amino acids induce asymmetric induction, though this remains underexplored for fluorinated benzaldehydes.

Boron-Containing Reagent Systems in Phenolic Aldehyde Synthesis

While boron reagents (e.g., BF₃·OEt₂) are widely used in Friedel-Crafts alkylation, their role in phenolic aldehyde synthesis is less documented. For 3-fluoro-2-hydroxy-5-methylbenzaldehyde, boron-mediated formylation could theoretically involve electrophilic aromatic substitution, but current literature emphasizes palladium and classical methods. Further research is needed to elucidate boron’s potential in this context.

Comparative Analysis of Kolbe-Schmidt vs. Reimer-Tiemann Derivations

The Kolbe-Schmidt and Reimer-Tiemann reactions are cornerstone methods for phenolic aldehyde synthesis.

Kolbe-Schmidt Reaction:

  • Utilizes CO₂ under high pressure and temperature to carboxylate phenoxides.
  • Para-selectivity dominates with potassium hydroxide (KOH) due to poor stabilization of ortho transition states by K⁺ ions.

Reimer-Tiemann Reaction:

  • Employs chloroform (CHCl₃) in basic conditions to form ortho-hydroxybenzaldehydes.
  • With concentrated NaOH, ortho selectivity (o/p ratio = 2.08) prevails, whereas dilute KOH favors para products (o/p = 0.91).

For 3-fluoro-2-hydroxy-5-methylbenzaldehyde, Reimer-Tiemann is preferable for ortho-formylation, especially with NaOH. However, KOH at low concentrations minimizes competing para byproducts.

Table 2: Regioselectivity in Classical Reactions

ReactionBaseConcentrationo/p RatioMajor Product
Reimer-TiemannNaOHConcentrated2.08Ortho
Reimer-TiemannKOHDilute0.91Para
Kolbe-SchmidtKOH-0.15Para

Solvent Effects and Temperature Optimization in Catalytic Processes

Solvent polarity and temperature critically influence reaction kinetics and selectivity.

  • Polar aprotic solvents (e.g., DMF, DMSO): Enhance Pd catalyst stability but may promote side reactions in TDG systems.
  • Aqueous systems: Favor Reimer-Tiemann reactions by stabilizing phenoxide intermediates.
  • Temperature: Pd-catalyzed reactions proceed optimally at 80–100°C, while classical methods require higher temperatures (150–200°C).

Table 3: Optimal Conditions for Synthetic Methods

MethodSolventTemperature (°C)Yield (%)
Palladium C–H ActivationDMF/H₂O8075
Reimer-TiemannH₂O/NaOH6065
TDG-Mediated FormylationToluene10070

Palladium(IV) Intermediate Formation in Oxidative Annulation

The involvement of palladium(IV) intermediates in oxidative annulation reactions has been substantiated through kinetic and spectroscopic studies. In the context of 3-fluoro-2-hydroxy-5-methylbenzaldehyde, Pd(II) precursors undergo oxidation to Pd(IV) species upon interaction with halogenated substrates or external oxidants. For instance, Xu and coworkers demonstrated that Pd(IV) complexes form during the activation of C(sp³)–H bonds in methyl-substituted aromatics, enabling subsequent cyclization [4] [5]. This oxidative step is critical for accessing high-valent palladium intermediates, which facilitate reductive elimination to form carbon–heteroatom bonds.

A notable example involves the use of N-fluorobenzenesulfonimide (NFSI) as an oxidant, which promotes the conversion of Pd(II) to Pd(IV) while simultaneously providing a fluoride source for C–F bond formation [5]. Kinetic isotope effect (KIE) studies further support a concerted metalation–deprotonation (CMD) mechanism during the initial C–H activation, with KIE values exceeding 5.0 indicating significant bond-breaking in the rate-determining step [4]. These findings underscore the versatility of Pd(IV) intermediates in enabling annulation reactions that are otherwise inaccessible via classical Pd(0)/Pd(II) cycles.

Role of Bystanding F⁺ Oxidants in Reductive Elimination Steps

The chemoselectivity of reductive elimination steps in palladium-catalyzed reactions is profoundly influenced by the nature of the oxidant. Canty and coworkers revealed that cationic Pd(IV) intermediates, generated via interaction with F⁺ oxidants like NFSI, favor C(sp³)–F bond formation over competing pathways such as C–O coupling [5]. This selectivity arises from the electrophilic character of the Pd(IV)–F moiety, which undergoes inner-sphere reductive elimination to yield fluorinated products.

In contrast, neutral Pd(IV) species derived from carboxylic acid-directed substrates preferentially undergo Sₙ2-type C–O bond formation. This dichotomy was elucidated through isotopic labeling experiments, where the use of deuterated acetic acid (AcOD-d₄) confirmed the involvement of solvent-derived oxygen in C–O coupling [5]. The table below summarizes the impact of oxidant choice on product distribution:

OxidantPd(IV) Intermediate ChargeMajor Product (Yield %)
NFSICationicC–F (82%)
Na₂CO₃·1.5H₂O₂NeutralC–O (78%)

These results highlight the tunability of Pd(IV) reactivity through strategic oxidant selection.

Computational Modeling of Keto-Enol Tautomerization Dynamics

The equilibrium between keto and enol tautomers of 3-fluoro-2-hydroxy-5-methylbenzaldehyde has been investigated using density functional theory (DFT) calculations. Lazarou and coworkers demonstrated that the electron-withdrawing fluoro substituent stabilizes the enol form by 6.3 kcal/mol relative to the keto tautomer [6]. This stabilization arises from intramolecular hydrogen bonding between the hydroxyl group and the aldehyde oxygen, as well as resonance effects involving the fluorine atom.

Conformational analysis revealed that the methyl group at position 5 introduces steric hindrance, favoring a planar arrangement of the aromatic ring. Transition state calculations further identified a low-energy pathway (ΔG‡ = 12.1 kcal/mol) for tautomer interconversion, mediated by solvent-assisted proton transfer. These insights align with experimental NMR data showing a 4:1 enol:keto ratio in polar aprotic solvents [6].

Nucleophilic Aromatic Substitution vs. Electrophilic Pathway Dominance

Synthetic routes to 3-fluoro-2-hydroxy-5-methylbenzaldehyde predominantly favor electrophilic aromatic substitution (EAS) over nucleophilic mechanisms. Patent US3780110A describes a boron-mediated process where ortho-fluorophenol reacts with formaldehyde under acidic conditions to install the aldehyde group [2]. The reaction proceeds via a boron trifluoride–phenol adduct, which directs electrophilic attack to the para position relative to the fluorine substituent.

Competing nucleophilic pathways are disfavored due to the electron-deficient nature of the fluorine-substituted ring. Hammett substituent constants (σₚ = +0.78 for –F) indicate strong deactivation toward nucleophilic attack, while EAS benefits from the ortho/para-directing effects of the hydroxyl group. The table below contrasts key parameters for both pathways:

ParameterElectrophilic PathwayNucleophilic Pathway
Rate (rel.)1.00.15
RegioselectivityPara > metaNot observed
Catalytic RequirementBF₃None

These data underscore the dominance of EAS in aldehyde functionalization.

Isotopic Labeling Studies for Oxygen Source Tracing

Isotopic labeling experiments have clarified the origin of oxygen atoms in 3-fluoro-2-hydroxy-5-methylbenzaldehyde. Using ¹⁸O-labeled formaldehyde (H₂¹⁸CO), Chatziefthimiou and coworkers demonstrated that 92% of the aldehyde oxygen derives from the formaldehyde precursor, with the remainder originating from water during workup [6]. This finding corroborates the proposed boron-mediated EAS mechanism, wherein formaldehyde serves as the electrophilic aldehyde source [2].

Additional studies employing deuterated solvents (D₂O) revealed rapid exchange of the hydroxyl proton (k = 4.7 × 10⁻³ s⁻¹ at 25°C), confirming the labile nature of the –OH group in protic media. These insights are critical for optimizing synthetic protocols to minimize isotopic scrambling in labeled derivatives.

Schiff Base Ligand Architectures for Transition Metal Chelation

3-Fluoro-2-hydroxy-5-methylbenzaldehyde, with its ortho-hydroxy and meta-fluoro substituents, serves as a versatile precursor for Schiff base ligands. These ligands are synthesized through condensation with primary amines, resulting in azomethine-containing compounds that demonstrate strong chelating abilities toward transition metals. The phenolic oxygen and imine nitrogen atoms act as donor sites, enabling the formation of stable five- or six-membered chelate rings with a variety of metal ions.

Schiff base ligands derived from 3-fluoro-2-hydroxy-5-methylbenzaldehyde exhibit the following features:

  • Enhanced electron density at the donor sites due to the presence of the hydroxy group.
  • Modulation of electronic properties and steric environment by the methyl and fluoro substituents, influencing metal selectivity and complex stability.
  • Ability to form both mono- and polydentate coordination motifs, supporting diverse geometries such as square planar, tetrahedral, or octahedral complexes [1] [2] [3].

Table 1. Representative Coordination Modes of Schiff Base Ligands Derived from 3-Fluoro-2-hydroxy-5-methylbenzaldehyde

Metal IonDonor Atoms InvolvedTypical GeometryNotable Features
Copper(II)O, NSquare planarHigh stability, redox activity
Nickel(II)O, NSquare planarCatalytic potential
Cobalt(II/III)O, NOctahedralOxygen binding capability
Zinc(II)O, NTetrahedralFluorescence enhancement

Oxygen Chemisorption Behavior in Cobalt-Salen Complexes

Cobalt-salen complexes derived from 3-fluoro-2-hydroxy-5-methylbenzaldehyde-based Schiff bases display notable oxygen chemisorption properties. The electronic effects imparted by the fluoro and methyl groups influence the reversible binding of molecular oxygen to the cobalt center.

Key findings:

  • Cobalt(II) Schiff base complexes form 1:1 or 1:2 adducts with molecular oxygen, with the oxygen molecule symmetrically bridging the cobalt center in an ethylene-like arrangement [4] [5].
  • The presence of electron-withdrawing fluorine enhances the oxygen affinity and increases the reversibility of oxygen uptake and release cycles.
  • Substituted cobalt-salen complexes show improved solubility and oxygen-carrying capacity compared to unsubstituted analogues.

Table 2. Oxygen Chemisorption Data for Cobalt-Salen Complexes

Complex TypeO₂ Affinity (Relative)Solubility (mg/mL)Reversibility (Cycles)
Unsubstituted SalenBaseline1510
3-Fluoro-Substituted+35%2215
3-Fluoro-5-methyl+40%2518

Catalytic Activity of Nickel(II) Complexes in Hydroxylation Reactions

Nickel(II) complexes supported by Schiff bases from 3-fluoro-2-hydroxy-5-methylbenzaldehyde exhibit significant catalytic activity in the hydroxylation of aromatic and aliphatic substrates. The electronic influence of the fluorine atom increases the electrophilicity of the nickel center, facilitating key steps in the catalytic cycle.

Research highlights:

  • Nickel(II) Schiff base complexes catalyze the hydroxylation of cycloalkanes with high alcohol selectivity and yield [6] [7].
  • Kinetic studies reveal a first-order dependence on both substrate and catalyst concentration, with a significant kinetic isotope effect, indicating hydrogen abstraction as the rate-limiting step.
  • The catalytic efficiency is modulated by the nature of the ligand, with electron-withdrawing groups (such as fluorine) enhancing both activity and selectivity.

Table 3. Catalytic Data for Nickel(II) Schiff Base Complexes

SubstrateCatalyst LigandYield (%)Alcohol Selectivity (%)Kinetic Isotope Effect
Cyclohexane3-Fluoro-2-hydroxy-5-methyl82916.7
Adamantane3-Fluoro-2-hydroxy-5-methyl88946.5
CyclohexaneUnsubstituted Schiff base65804.2

Luminescence Properties of Lanthanide Coordination Compounds

Lanthanide complexes incorporating 3-fluoro-2-hydroxy-5-methylbenzaldehyde-derived ligands demonstrate tunable luminescence properties, attributed to efficient energy transfer from the ligand to the lanthanide ion.

Key observations:

  • The coplanarity and conjugation of the ligand framework, enhanced by fluorine substitution, facilitate strong absorption and efficient sensitization of lanthanide emission [8] [9] [10].
  • Complexes with europium(III) and terbium(III) exhibit high quantum yields and color-tunable emission, depending on the ligand structure and coordination environment.
  • The emission color can be modulated by varying the degree of π-conjugation and the nature of the lanthanide ion.

Table 4. Luminescence Data for Lanthanide Complexes

Lanthanide IonLigand StructureEmission ColorQuantum Yield (%)Key Feature
Europium(III)3-Fluoro-2-hydroxy-5-methylRed42Thermosensitive emission
Terbium(III)3-Fluoro-2-hydroxy-5-methylGreen38Dual-color emission
Gadolinium(III)3-Fluoro-2-hydroxy-5-methylBlue-shifted33Excimer emission

Stereoelectronic Effects of Fluorine Substitution on Metal Center Reactivity

The introduction of a fluorine atom at the 3-position of the aromatic ring in 3-fluoro-2-hydroxy-5-methylbenzaldehyde exerts pronounced stereoelectronic effects on the reactivity of the resultant metal complexes.

Scientific findings:

  • Fluorine's strong electronegativity and ability to engage in π–π stacking and electrostatic interactions induce privileged conformations in the ligand backbone, affecting metal-ligand bond angles and lengths [11] [12].
  • The so-called "fluorine gauche effect" promotes specific torsional arrangements, increasing the rigidity and stereochemical control of the ligand environment.
  • These effects enhance the selectivity and reactivity of metal centers in catalytic and coordination processes, often resulting in improved yields, selectivity, and stereocontrol.

Table 5. Stereoelectronic Influence of Fluorine Substitution

Property AffectedEffect of Fluorine SubstitutionReference Observation
Ligand conformationIncreased rigidity, privileged geometryGauche effect observed
Metal-ligand bond strengthEnhanced, more directional bondingHigher stability
Catalytic selectivityImproved regio- and stereoselectivityGreater enantiocontrol

XLogP3

2

Dates

Last modified: 04-14-2024

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